PD 140376 is a highly selective antagonist radioligand for the cholecystokinin(B)-gastrin receptor in guinea pig cerebral cortex & gastric mucosa in the central and peripheral nervous systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NVP-LCQ195; also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). LCQ195 inhibits CDK1, CDK2 and CDK5, as well as CDK3 and CDK9. LCQ195 induced cell cycle arrest and eventual apoptotic cell death of MM cells, even at sub-μmol/l concentrations, spared non-malignant cells, and overcame the protection conferred to MM cells by stroma or cytokines of the bone marrow milieu. Cell cycle regulators, such as cyclin-dependent kinases (CDKs), are appealing targets for multiple myeloma (MM) therapy given the increased proliferative rates of tumour cells in advanced versus early stages of MM.
First-in-Class Capsid Assembly Modulator Against the Hepatitis B Virus NVR 3-778 is a first-in-class capsid assembly modulator against the hepatitis B virus.
NVS-SM2 is a potent, orally active, small-molecule enhancer of SMN2 splicing. NVS-SM2 binds to and stabilizing the U1 snRNP:5′ss RNA complex. NVS-SM2 shows increased exon 7 inclusion and upregulated SMN protein expression in both SMA patient fibroblasts and SMNΔ7 5025-mouse myoblasts.
NVS-ZP7-4 is an inhibitor of the zinc transporter SLC39A7 (ZIP7). It induces apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells, an effect that can be reduced by expression of the ZIP7 point mutant ZIP7V430E. NVS-ZP7-4 (20 µM) increases endoplasmic reticulum, but not cytosolic, zinc levels in U2OS cells. It inhibits ferroptosis induced by erastin in MDA-MB-231 and RCC4 cells when used at a concentration of 10 µM. NVS-ZP7-4 is a potent ZIP7 Inhibitor, which inhibits Notch signaling with IC50 of 0.13 uM in HES-Luc reporter gene assays, selectively induces apoptosis and ER stress. NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7. NVS-ZP7-4 is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway.